

BX-912 TBK1 inhibition compared to MRT67307

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Compound Focus: BX-912

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Direct Comparison of BX-912 and MRT67307

The table below summarizes the key characteristics and experimental data for **BX-912** and MRT67307.

Feature	BX-912	MRT67307
Primary Designed Target	PDK1 (3-phosphoinositide-dependent kinase 1) [1]	TBK1/IKK ϵ [2]
TBK1/IKK ϵ Inhibition	Potent inhibitor of TBK1 [3] [1]	Potent, reversible inhibitor of TBK1 and IKK ϵ [2]
Reported IC ₅₀ for TBK1	Information not available in search results	19 nM (cell-free assay) [4]
Key Off-Target Activities	PDPK1 (primary target) [1]; Broad kinome inhibition (14/16 kinases in a panel) [3]	ULK1/ULK2 (IC ₅₀ of 45 nM and 38 nM) [5]; Does not inhibit IKK α or IKK β [2] [4]
Selectivity	Poor kinome-wide selectivity; inhibits many understudied kinases [3]	Improved selectivity compared to BX-912; does not affect canonical IKKs involved in NF- κ B signaling [2]

Feature	BX-912	MRT67307
Functional Evidence	Minimal enhancement of β -cell regeneration in zebrafish [1]	Blocks autophagy by inhibiting ULK1; attenuates lung inflammation in SARS-CoV-2 challenged mice [6] [5]

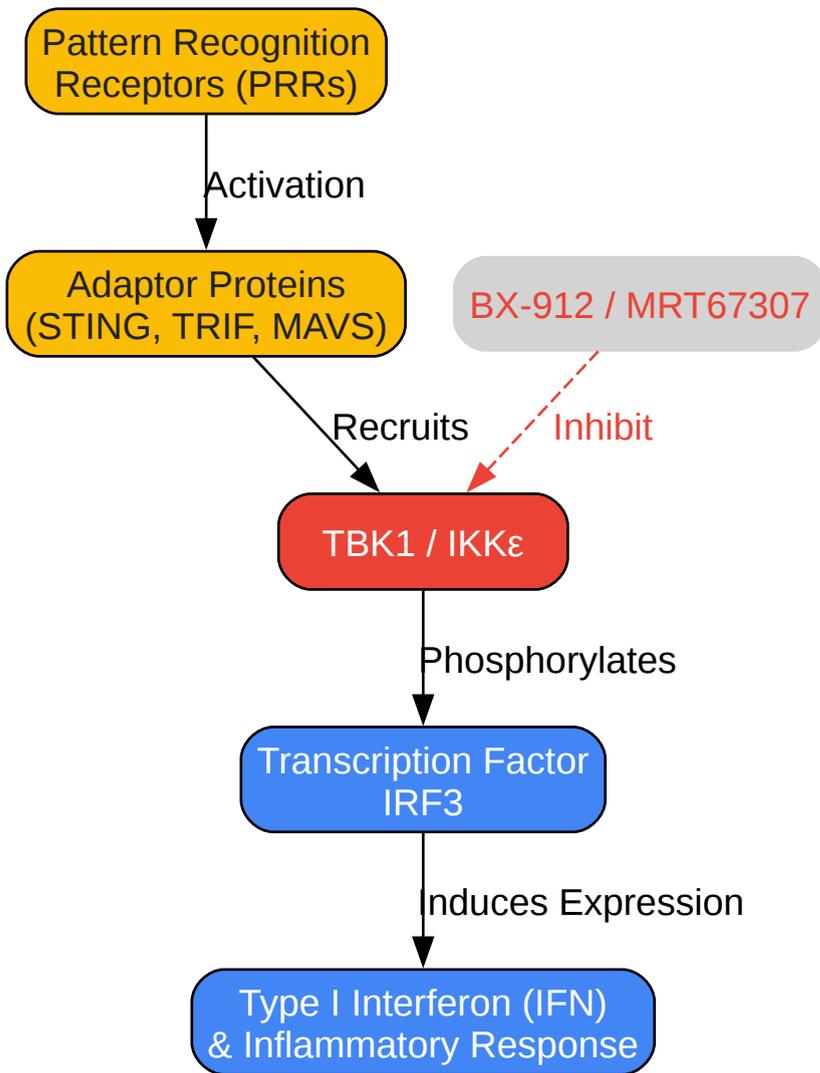
Experimental Data and Methodologies

Here are the key experimental findings and the methods used to obtain them.

- **Kinase Inhibition Profiling:** The selectivity of these compounds was assessed by profiling them against a panel of 16 kinases at a concentration of 1 μ M in radiometric enzymatic assays. In this panel, **BX-912 inhibited 14 kinases** by $\geq 90\%$, while **MRT67307 inhibited 12 kinases** to the same degree, confirming its relatively more selective profile [3].
- **Functional Cellular Assay (β -cell Regeneration):** In a transgenic zebrafish model of type 1 diabetes, the functional difference between the compounds was clear. Treatment with **BX-912 resulted in only a minimal increase in β -cell regeneration**. In contrast, its analog **BX-795 (which also inhibits TBK1/IKK ϵ but not PDPK1) approximately doubled the number of regenerated β -cells**, suggesting that the TBK1/IKK ϵ inhibition pathway, rather than PDPK1 inhibition, is responsible for this effect [1].
- **Autophagy Inhibition Assay:** The effect of MRT67307 on autophagy was demonstrated in mouse embryonic fibroblasts (MEFs). Cells were treated with the compound and subjected to amino acid withdrawal (using Earle's Balanced Salt Solution, EBSS) to induce autophagy. **MRT67307 (10 μ M) effectively blocked autophagy**, as measured by a reduction in phosphorylated ATG13 (a ULK1 substrate) and LC3-II levels, confirming its potent inhibition of the ULK1 kinase complex [5].

Signaling Pathways and Experimental Workflow

To better visualize the key pathway and experimental approach discussed, the following diagrams outline the shared signaling axis and a typical workflow for testing compound efficacy in a disease model.



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Key Insights for Research Applications

Your choice between these inhibitors should be guided by the specific needs of your experiment:

- **For Broader Kinase Inhibition or PDPK1 Studies: BX-912** may be suitable if your research involves probing the function of PDPK1 or requires a less selective inhibitor that hits a broader range of kinases [3] [1].
- **For More Selective TBK1/IKK ϵ or ULK1 Inhibition: MRT67307** is likely the superior tool compound. Its defined selectivity profile makes it preferable for studying the specific roles of TBK1 and IKK ϵ in innate immunity without confounding effects on the canonical NF- κ B pathway [2]. Furthermore, it is the clear choice for investigating the role of ULK1 in autophagy [5].

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